3-(Diphenylphosphorothioyl)propan-1-ol
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Overview
Description
3-(Diphenylphosphorothioyl)propan-1-ol is an organic compound that features a phosphorothioyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphorothioyl)propan-1-ol typically involves the reaction of diphenylphosphine sulfide with an appropriate alkylating agent. One common method is the reaction of diphenylphosphine sulfide with 3-chloropropanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphorothioyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphorothioyl group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) is commonly used for oxidizing the alcohol group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce the phosphorothioyl group.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Propanal or propanoic acid.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diphenylphosphorothioyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphorothioyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form strong bonds with metal ions, making it useful in coordination chemistry and as an inhibitor of metalloenzymes . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Propanol: A primary alcohol with similar reactivity but lacks the phosphorothioyl group.
Diphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphorothioyl group.
3-(4-Nitrophenoxy)propan-1-ol: Similar structure but with a nitrophenoxy group instead of a phosphorothioyl group.
Uniqueness
3-(Diphenylphosphorothioyl)propan-1-ol is unique due to the presence of both a phosphorothioyl group and a primary alcohol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
6591-15-7 |
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Molecular Formula |
C15H17OPS |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-diphenylphosphinothioylpropan-1-ol |
InChI |
InChI=1S/C15H17OPS/c16-12-7-13-17(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
JYAIRVHSVUGTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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